molecular formula C11H18ClN B1393889 N-(2,2-dimethylpropyl)aniline hydrochloride CAS No. 75351-09-6

N-(2,2-dimethylpropyl)aniline hydrochloride

Cat. No. B1393889
CAS RN: 75351-09-6
M. Wt: 199.72 g/mol
InChI Key: DYYXOOFYBWQONE-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)aniline hydrochloride is a chemical compound with the CAS Number: 75351-09-6 . It has a molecular weight of 199.72 and its IUPAC name is N-neopentyl-N-phenylamine hydrochloride .


Molecular Structure Analysis

The InChI code for N-(2,2-dimethylpropyl)aniline hydrochloride is 1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-(2,2-dimethylpropyl)aniline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • N-(2,2-dimethylpropyl)aniline hydrochloride is involved in the preparation and chemistry of 2,2-dimethyl-1,2-dihydroquinolines, where its cyclization using cuprous chloride in toluene yields various substituted products (Williamson & Ward, 2005).
  • This compound plays a role in the development of analytical methods for the quantification of genotoxic impurities in pharmaceutical substances (Dumbre, Chopade, & Chaudhari, 2022).

Environmental and Wastewater Treatment

  • It is utilized in the study of wastewater treatment from vanillin production plants, where its degradation by microorganisms and electrochemical oxidation is explored (Wei, 2007).

Material Science and Organic Electronics

Analytical Chemistry and Detection Techniques

  • It finds application in the development of a twisted-intramolecular-charge-transfer based fluorescent thermometer, displaying a significant temperature coefficient, useful for ratiometric temperature detection (Cao et al., 2014).

Drug Metabolism and Pharmacokinetics

  • In pharmacology, its metabolism and the identification of urinary metabolites in animals have been investigated for insights into drug metabolization (Kiese & Renner, 2004).

Safety And Hazards

While specific safety data for N-(2,2-dimethylpropyl)aniline hydrochloride is not available, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

N-(2,2-dimethylpropyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYXOOFYBWQONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethylpropyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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